molecular formula C9H12N4O B2764773 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol CAS No. 1012344-88-5

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol

Cat. No.: B2764773
CAS No.: 1012344-88-5
M. Wt: 192.222
InChI Key: RKNZBCGHDHDITL-UHFFFAOYSA-N
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Description

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. It features an imidazo[1,2-b]pyridazine core, which is a fused heterocyclic system, and a propanol group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Related compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[1,2-b]pyridazines can bind to the hinge region of kinases, influencing their activity . This suggests that 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol may also interact with kinases or other biomolecules, leading to changes in gene expression or enzyme activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-7-1-4-10-8-2-3-9-11-5-6-13(9)12-8/h2-3,5-6,14H,1,4,7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNZBCGHDHDITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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